3-Fluoro-5-methoxypicolinonitrile
Overview
Description
3-Fluoro-5-methoxypicolinonitrile is a fluorinated pyridine derivative with the chemical formula C7H5FN2O. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and methoxy groups on the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxypicolinonitrile typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, boronic acids, potassium fluoride (KF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-5-methoxypicolinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, such as enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxypyridine:
3-Fluoro-4-methoxypyridine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Uniqueness
3-Fluoro-5-methoxypicolinonitrile is unique due to the combined presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-5-methoxypyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHJPLARVISCJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261727 | |
Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-95-5 | |
Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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